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Compound of Interest

Compound Name:

(2-Chloro-5-

(ethoxycarbonyl)phenyl)boronic

acid

Cat. No.: B1418374 Get Quote

An In-Depth Technical Guide to the Physical Properties of (2-Chloro-5-
(ethoxycarbonyl)phenyl)boronic acid

This guide offers a detailed examination of the physical and spectroscopic properties of (2-
Chloro-5-(ethoxycarbonyl)phenyl)boronic acid. Designed for researchers, chemists, and

professionals in drug development, this document provides not only essential data but also the

underlying scientific principles and methodologies required for its characterization. Our focus is

on delivering field-proven insights and self-validating protocols to ensure scientific integrity and

practical applicability.

Core Molecular Identity and Structure
(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid, a class

of compounds indispensable to modern organic synthesis, most notably in palladium-catalyzed

cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility as a synthetic

building block is directly influenced by its physical properties, which dictate storage, handling,

and reaction conditions.

Key Identifiers:

IUPAC Name: (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid
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CAS Number: 913835-93-5[2][3]

Molecular Formula: C₉H₁₀BClO₄[2][3]

Molecular Weight: 228.44 g/mol

The molecule's structure, featuring a chloro group ortho to the boronic acid and an

ethoxycarbonyl group para to the chlorine, creates a specific electronic and steric profile that

governs its reactivity and physical behavior.

Caption: Chemical structure of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid.

Physicochemical Properties: A Summary
The physical state and stability of a reagent are critical parameters for its application in

synthesis and formulation. The data below is compiled from various chemical suppliers and

safety data sheets.
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Property Value / Description Significance in Research

Appearance
White to off-white solid,

powder, or crystal.[3][4]

Visual confirmation of material

quality. Color deviations may

indicate impurities or

degradation.

Purity
Typically supplied at ≥97% or

≥98% purity.[2][5]

High purity is essential for

stoichiometric accuracy in

reactions and to avoid side

products.

Melting Point

Not definitively published.

Expected to be a high-melting

solid, similar to related

compounds like phenylboronic

acid (216-219 °C).[6]

A sharp melting point is a key

indicator of purity. A broad

range suggests the presence

of impurities.

Solubility

No specific data available.

Phenylboronic acids are

generally soluble in polar

organic solvents (e.g., Ether,

Methanol) and have low

solubility in nonpolar

hydrocarbons and water.[6][7]

[8]

Crucial for selecting

appropriate solvent systems

for reactions (e.g., Suzuki

coupling) and purification

(crystallization).

Storage

Recommended storage at 2-

8°C or ambient temperature in

a dry, dark environment.[2][3]

[9]

Boronic acids can undergo

dehydration to form cyclic

boroxine anhydrides,

especially when heated or

exposed to certain conditions.

[10] Proper storage minimizes

this degradation.

Analytical Characterization Protocols
Verifying the identity and purity of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid is

paramount. The following section details the standard analytical workflows and the scientific
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rationale behind them.

(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the comprehensive spectral analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H

NMR confirms the presence and connectivity of proton environments, while ¹³C NMR provides

a map of the carbon skeleton. For this specific molecule, ¹H NMR is expected to show distinct

signals for the aromatic protons, the ethyl group of the ester, and the hydroxyl protons of the

boronic acid. The splitting patterns (multiplicity) of the aromatic signals are particularly

diagnostic of the 1,2,4-substitution pattern.

Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean NMR

tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the

exchangeable B(OH)₂ protons.
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Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of -2 to

12 ppm is typically sufficient.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 200

ppm) is required.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent

peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature ¹H NMR (Predicted)
¹³C NMR
(Predicted)

Rationale

Ethyl Group (-

CH₂CH₃)

Quartet (~4.3 ppm,

2H), Triplet (~1.3 ppm,

3H)

~61 ppm (-CH₂-), ~14

ppm (-CH₃)

Characteristic signals

for an ethoxy group

with expected

coupling.

Aromatic Protons

3 distinct signals in

the ~7.5-8.2 ppm

range

6 signals in the ~125-

140 ppm range

The substitution

pattern removes

symmetry, leading to

three unique aromatic

proton environments.

Boronic Acid (-

B(OH)₂)

Broad singlet

(variable, ~8.3 ppm in

DMSO-d₆)

C-B bond at ~130-135

ppm (often weak)

The hydroxyl protons

are acidic and

exchangeable, leading

to a broad signal. The

carbon attached to

boron is quaternary

and may exhibit a

weak signal.

Ester Carbonyl (C=O) N/A ~165 ppm

Expected chemical

shift for an ester

carbonyl carbon.

Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying key

functional groups. The presence of the boronic acid O-H bond, the ester C=O bond, and the

aromatic C-H and C=C bonds will give rise to characteristic absorption bands. The absence of

unexpected peaks provides a good measure of purity from functional group contaminants.

Sample Preparation: Place a small, representative amount of the solid powder directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is

needed.
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Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹

over a range of 4000-600 cm⁻¹.[11]

Data Processing: The final spectrum is generated by ratioing the sample spectrum against

the background.

Wavenumber (cm⁻¹) Vibration Type Significance

~3500-3200 (Broad) O-H stretch (B-OH)

Confirms the presence of the

boronic acid hydroxyl groups.

[12]

~3100-3000 Aromatic C-H stretch
Indicates the presence of the

phenyl ring.[13]

~2980-2850 Aliphatic C-H stretch
Corresponds to the ethyl group

of the ester.[13]

~1720 C=O stretch (Ester)
Strong, sharp peak confirming

the ethoxycarbonyl group.[12]

~1600, ~1475 C=C stretch (Aromatic)
Characteristic absorptions for

the aromatic ring skeleton.

~1370 B-O stretch
Confirms the presence of the

boron-oxygen bond.[14]

~1250 C-O stretch (Ester) Indicates the ester linkage.

Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound,

offering definitive confirmation of its elemental formula. High-Resolution Mass Spectrometry

(HRMS) can determine the mass with high precision, validating the molecular formula
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C₉H₁₀BClO₄. The fragmentation pattern can also offer structural clues. Electrospray Ionization

(ESI) is a common technique for analyzing boronic acids.[15][16]

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration

of ~1-10 µg/mL with the mobile phase.

Instrumentation (LC-MS):

LC System: Use a C18 column with a mobile phase gradient (e.g., water with 0.1% formic

acid and acetonitrile).[17]

MS Detector: Use an ESI source coupled to a mass analyzer (e.g., TOF or Orbitrap for

HRMS).

Data Acquisition:

Acquire data in both positive and negative ion modes to determine the best ionization. For

boronic acids, negative mode is often effective, detecting the deprotonated molecule [M-

H]⁻.[15][17]

The mass range should be set to scan beyond the expected molecular weight (e.g., 50-

500 m/z).

Data Analysis: Identify the molecular ion peak. For C₉H₁₀BClO₄, the expected monoisotopic

mass is 228.0361. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly

visible in the molecular ion cluster.
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Ion Mode Expected Ion [m/z] Formula Significance

ESI-Negative [M-H]⁻ ≈ 227.0288 C₉H₉BClO₄⁻

The deprotonated

molecular ion,

confirming the

molecular weight.

ESI-Positive [M+H]⁺ ≈ 229.0434 C₉H₁₁BClO₄⁺
The protonated

molecular ion.

ESI-Positive [M+Na]⁺ ≈ 251.0253 C₉H₁₀BClNaO₄⁺

A common sodium

adduct, also

confirming the

molecular weight.

Safety, Handling, and Storage
Scientific integrity includes ensuring safe laboratory practices. (2-Chloro-5-
(ethoxycarbonyl)phenyl)boronic acid possesses specific hazards that require appropriate

handling.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2][3]

GHS Pictogram: GHS07 (Exclamation mark).[3]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[3]

Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture. Inert

atmosphere storage is recommended for long-term stability to prevent degradation to

boroxine.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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